17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]
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Overview
Description
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] is a synthetic steroidal compound It is known for its complex structure, which includes a furan ring attached to the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with 3-(2-furyl)propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related treatments.
Mechanism of Action
The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
17beta-Hydroxyestr-4-en-3-one: Lacks the furan ring, making it less complex.
17beta-Hydroxyestr-5(10)-en-3-one: Differs in the position of the double bond.
17beta-Hydroxyestr-4-en-3-one cyclopentanepropionate: Contains a cyclopentane ring instead of a furan ring.
Uniqueness
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar steroidal compounds .
Properties
Molecular Formula |
C25H32O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C25H32O4/c1-25-13-12-20-19-8-5-17(26)15-16(19)4-7-21(20)22(25)9-10-23(25)29-24(27)11-6-18-3-2-14-28-18/h2-3,14-15,19-23H,4-13H2,1H3 |
InChI Key |
ICNIVTHKZKRHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CO4)CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
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